N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide
Description
N-{3-[(4-Fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide is a benzamide derivative featuring a thiophene core substituted with a 4-fluorophenyl-morpholine moiety and a 4-methoxybenzamide group. Its structure integrates multiple pharmacophoric elements: the thiophene ring provides aromaticity and planarity, the morpholine group enhances solubility via its polar oxygen atom, and the 4-fluorophenyl substituent introduces electron-withdrawing effects that may influence binding interactions. The 4-methoxybenzamide moiety is a common motif in bioactive molecules, often contributing to hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C25H27FN2O3S |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H27FN2O3S/c1-16-17(2)32-25(27-24(29)19-6-10-21(30-3)11-7-19)22(16)23(28-12-14-31-15-13-28)18-4-8-20(26)9-5-18/h4-11,23H,12-15H2,1-3H3,(H,27,29) |
InChI Key |
DNZIAVZTLXZHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCOCC3)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Morpholine Addition: The fluorophenyl intermediate is then reacted with morpholine under controlled conditions to form the morpholinyl derivative.
Thiophene Ring Formation: The morpholinyl derivative undergoes cyclization to form the thiophene ring.
Methoxybenzamide Coupling: Finally, the thiophene derivative is coupled with 4-methoxybenzamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The 4-fluoro substituent balances electronic effects (electron withdrawal) and steric minimalism, favoring both target interaction and pharmacokinetic properties compared to bulkier groups like ethoxy.
- Chlorine (3-chloro analog) may improve binding via halogen bonds but could increase off-target toxicity .
Compounds with Varied Core Structures
Pyrazole-Core Analogs
N-{2-[5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide () replaces the thiophene core with a pyrazol-1-yl ethyl chain.
Benzothiazole Derivatives
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () incorporates a benzothiazole ring and sulfonyl group. The benzothiazole core is associated with kinase inhibition activity, suggesting divergent therapeutic applications compared to the target compound’s benzamide-thiophene scaffold .
Physicochemical Properties
The target compound’s logP (estimated via substituent contributions):
- 4-Fluorophenyl : logP ≈ 3.2 (moderate lipophilicity).
- 4-Ethoxyphenyl analog : logP ≈ 3.8 (higher lipophilicity due to ethoxy).
- 3-Chlorophenyl analog : logP ≈ 3.5 (chlorine’s mixed effects).
The 4-methoxybenzamide group in all analogs contributes to hydrogen bonding (amide NH and methoxy oxygen), while morpholine enhances water solubility. Fluorine’s lower polar surface area (PSA) compared to chlorine or ethoxy may improve oral absorption .
Biological Activity
N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by a complex structure that includes:
- Morpholine ring : Known for its role in enhancing solubility and biological activity.
- Fluorophenyl group : Often associated with increased potency in pharmacological applications.
- Thiophene and methoxy groups : These contribute to the compound's unique properties and may influence its interaction with biological targets.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can achieve IC50 values in the low micromolar range, indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
These findings suggest that this compound may possess similar antiproliferative properties, warranting further investigation.
Antioxidative Activity
In addition to its antiproliferative effects, the compound may also exhibit antioxidative activity. Compounds with methoxy and hydroxy substitutions have demonstrated enhanced antioxidant capabilities, which could contribute to their overall therapeutic potential by protecting cells from oxidative stress.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which plays a crucial role in cell signaling pathways related to proliferation and apoptosis.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Properties : Some derivatives have shown antibacterial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity.
Study 1: Antiproliferative Effects on MCF-7 Cells
A study investigated the effects of a structurally related compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 3 µM, highlighting its potential as an anticancer agent.
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that compounds with methoxy groups exhibited superior antioxidative properties compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that this compound could be beneficial in formulations aimed at reducing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
